molecular formula C25H27ClF3NO4 B2549523 8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one CAS No. 685861-37-4

8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Cat. No. B2549523
CAS RN: 685861-37-4
M. Wt: 497.94
InChI Key: NYAJAZXQDDIHJP-UHFFFAOYSA-N
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Description

The compound 8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a chromen-4-one core suggests that it may be related to the chromene derivatives mentioned in the provided papers, which are known for their broad spectrum of biological activities. The specific functional groups attached to this core, such as the trifluoromethyl group and the bis(2-methylpropyl)amino]methyl side chain, could confer unique chemical and physical properties to the molecule, potentially making it a candidate for pharmaceutical applications.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the compound , they do provide insights into the synthesis of related chromene derivatives. For instance, the first paper discusses the synthesis of various heterocycles using a chromeno[2,3-d]pyrimidine intermediate, which suggests that similar synthetic strategies could potentially be applied to the synthesis of 8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one . The second paper describes the synthesis of bis(4H-chromene) derivatives through a pseudo-five-component reaction, which could be a useful method for constructing the chromene core of the compound .

Molecular Structure Analysis

The molecular structure of 8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one would be expected to exhibit certain characteristics based on the functional groups present. The chromen-4-one core is a common feature in molecules with potential anti-tumor properties, as seen in the first paper . The trifluoromethyl group is known to influence the biological activity and metabolic stability of pharmaceuticals, while the bis(2-methylpropyl)amino]methyl group could affect the molecule's solubility and receptor binding properties.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by its various substituents. For example, the hydroxy group in the 7-position could be a site for further chemical modification, such as esterification or etherification. The presence of the amino group could also allow for reactions with electrophiles or could be used to form amide bonds in drug conjugates. The papers provided do not directly address the reactivity of this specific compound, but they do discuss the reactivity of similar chromene-based compounds, which could provide a basis for predicting the chemical behavior of the compound .

Physical and Chemical Properties Analysis

properties

IUPAC Name

8-[[bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClF3NO4/c1-14(2)11-30(12-15(3)4)13-19-20(31)10-9-18-21(32)23(24(25(27,28)29)34-22(18)19)33-17-7-5-16(26)6-8-17/h5-10,14-15,31H,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAJAZXQDDIHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)Cl)C(F)(F)F)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[[Bis(2-methylpropyl)amino]methyl]-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

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